molecular formula C30H30F3NO7 B12692126 (tert-Butyl)(beta-oxo-3,4-bis(p-toluoyloxy)phenethyl)ammonium trifluoroacetate CAS No. 94107-63-8

(tert-Butyl)(beta-oxo-3,4-bis(p-toluoyloxy)phenethyl)ammonium trifluoroacetate

Katalognummer: B12692126
CAS-Nummer: 94107-63-8
Molekulargewicht: 573.6 g/mol
InChI-Schlüssel: TUINJTHHEYURGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(tert-Butyl)(beta-oxo-3,4-bis(p-toluoyloxy)phenethyl)ammonium trifluoroacetate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (tert-Butyl)(beta-oxo-3,4-bis(p-toluoyloxy)phenethyl)ammonium trifluoroacetate typically involves multiple steps. The process begins with the preparation of the beta-oxo-3,4-bis(p-toluoyloxy)phenethyl intermediate, which is then reacted with tert-butylamine and trifluoroacetic acid to form the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

(tert-Butyl)(beta-oxo-3,4-bis(p-toluoyloxy)phenethyl)ammonium trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

(tert-Butyl)(beta-oxo-3,4-bis(p-toluoyloxy)phenethyl)ammonium trifluoroacetate is utilized in various scientific research fields, including:

    Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe for investigating biological pathways.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (tert-Butyl)(beta-oxo-3,4-bis(p-toluoyloxy)phenethyl)ammonium trifluoroacetate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the context of its use and the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

94107-63-8

Molekularformel

C30H30F3NO7

Molekulargewicht

573.6 g/mol

IUPAC-Name

[2-[3,4-bis[(4-methylbenzoyl)oxy]phenyl]-2-oxoethyl]-tert-butylazanium;2,2,2-trifluoroacetate

InChI

InChI=1S/C28H29NO5.C2HF3O2/c1-18-6-10-20(11-7-18)26(31)33-24-15-14-22(23(30)17-29-28(3,4)5)16-25(24)34-27(32)21-12-8-19(2)9-13-21;3-2(4,5)1(6)7/h6-16,29H,17H2,1-5H3;(H,6,7)

InChI-Schlüssel

TUINJTHHEYURGI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=O)C[NH2+]C(C)(C)C)OC(=O)C3=CC=C(C=C3)C.C(=O)(C(F)(F)F)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.